

Application Note and Protocol: Determination of Copper in Serum using the Neocuproine Method

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Compound of Interest		
Compound Name:	Neocuproine	
Cat. No.:	B1678164	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper is an essential trace element vital for various physiological processes, including cellular respiration, neurotransmitter synthesis, and antioxidant defense. Aberrant copper levels in serum have been associated with several pathological conditions, such as Wilson's disease, Menkes disease, and various cardiovascular and neurodegenerative disorders. Accurate quantification of serum copper is therefore crucial for both clinical diagnostics and biomedical research.

This application note provides a detailed protocol for the determination of total copper in serum samples using the **neocuproine** method. This colorimetric assay is based on the specific and sensitive reaction between cuprous ions (Cu⁺) and **neocuproine** (2,9-dimethyl-1,10-phenanthroline) to form a stable, colored complex. The intensity of the resulting yellow-orange chromophore, which is proportional to the copper concentration, is quantified spectrophotometrically.

Principle of the Method

The **neocuproine** method for copper determination involves a two-step reaction. First, cupric ions (Cu²⁺) present in the serum sample are reduced to cuprous ions (Cu⁺) by a reducing agent, typically hydroxylamine hydrochloride. Subsequently, two molecules of **neocuproine** chelate one cuprous ion to form a stable [Cu(**neocuproine**)₂]⁺ complex.[1] This complex



exhibits a strong absorbance at a specific wavelength in the visible spectrum, allowing for accurate quantification. The reaction is highly selective for copper(I), minimizing interference from other metal ions.[1]

Quantitative Data Summary

The performance characteristics of the **neocuproine** method for copper determination are summarized in the table below. These values have been compiled from various sources and represent typical performance.

Parameter	Value	Reference
Wavelength of Max. Absorbance (λmax)	450 - 457 nm	[2][3]
Molar Absorptivity	~8000 L mol ⁻¹ cm ⁻¹	[3]
Linearity Range	Varies with protocol, typically up to ~500 μg/dL	[4]
Limit of Detection (LOD)	3 μg Cu (1-cm cell), 0.6 μg Cu (5-cm cell)	[3]
pH Range for Color Development	3 - 9	[3]
Stability of Colored Complex	Stable for several days in chloroform-methanol	[3]

Experimental Protocols

- 1. Reagent Preparation
- **Neocuproine** Solution (0.1% w/v): Dissolve 100 mg of **neocuproine** (2,9-dimethyl-1,10-phenanthroline) in 100 mL of absolute ethanol. Store in a dark bottle at 4°C.
- Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. Prepare fresh weekly.



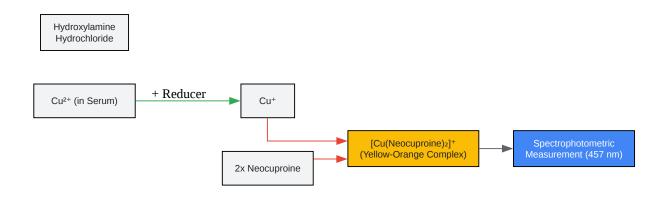
- Sodium Citrate Solution (30% w/v): Dissolve 30 g of sodium citrate dihydrate in 100 mL of deionized water.
- Copper Standard Stock Solution (1000 μg/mL): Use a commercially available certified copper standard solution or prepare by dissolving 1.000 g of copper metal in a minimal volume of concentrated nitric acid and diluting to 1 liter with deionized water.
- Working Copper Standards: Prepare a series of working standards by diluting the stock solution with deionized water to concentrations ranging from 50 to 500 μg/dL.
- 2. Sample Preparation (Serum Deproteinization)
- To 1.0 mL of serum in a centrifuge tube, add 1.0 mL of 10% (w/v) trichloroacetic acid (TCA) solution.
- Vortex the mixture for 30 seconds to precipitate the proteins.
- Allow the mixture to stand for 10 minutes at room temperature.
- Centrifuge at 3000 rpm for 10 minutes.
- Carefully collect the clear supernatant for copper analysis.
- 3. Copper Determination Protocol
- Pipette 0.5 mL of the deproteinized serum supernatant, working standards, or a deionized water blank into separate test tubes.
- Add 0.5 mL of the 10% hydroxylamine hydrochloride solution to each tube to reduce Cu²⁺ to Cu⁺.
- Add 1.0 mL of the 30% sodium citrate solution to each tube to complex any interfering metal ions.
- Add 1.0 mL of the 0.1% **neocuproine** solution to each tube.
- Vortex the tubes and allow them to stand for 10 minutes at room temperature for full color development.



- Measure the absorbance of the solutions at 457 nm using a spectrophotometer, with the deionized water blank used to zero the instrument.
- Construct a calibration curve by plotting the absorbance of the working standards against their respective concentrations.
- Determine the copper concentration in the serum sample from the calibration curve.

Diagrams

Reaction Mechanism of Copper Determination with Neocuproine

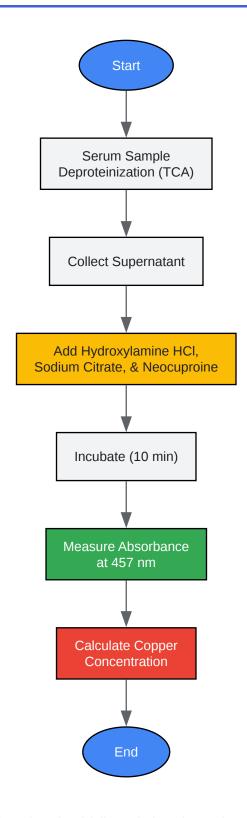


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Caption: Reaction pathway for the colorimetric determination of copper using **neocuproine**.

Experimental Workflow for Serum Copper Analysis





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Caption: Step-by-step workflow for the **neocuproine**-based determination of copper in serum.

Interferences and Considerations



- Interfering Ions: While the **neocuproine** method is highly selective for copper, high concentrations of other metal ions can potentially interfere. The use of sodium citrate helps to chelate many of these interfering ions.[3]
- Hemolysis: Hemolyzed samples should be avoided as red blood cells contain high concentrations of copper, which can lead to falsely elevated serum copper levels.
- Contamination: It is crucial to use copper-free labware (e.g., plastic tubes and pipette tips) to prevent contamination and ensure accurate results.[4]
- pH: The optimal pH for the formation of the copper-**neocuproine** complex is between 3 and 9.[3] The described protocol using sodium citrate will buffer the solution within this range.

This detailed application note and protocol provide a robust framework for the accurate and reliable determination of copper in serum. For specific applications, further optimization and validation may be required.

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